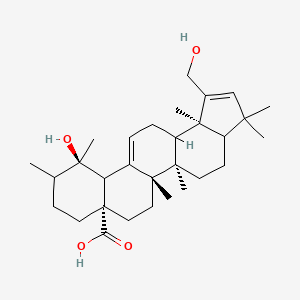
A(1)-Norursa-2,12-dien-28-oic acid, 19-hydroxy-2-(hydroxymethyl)-; (+)-Hyptadienic acid; Coleonolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyptadienic acid is an organic compound with the chemical formula C10H14O2. It is a colorless liquid with a citrus-like fragrance and a low boiling point. This compound is insoluble in water and is primarily used in the fields of condiments, essence, medicine, and cosmetics .
Preparation Methods
Hyptadienic acid is typically prepared through the catalytic decomposition of alophane by zeolite. In this process, alethiol is decomposed into hyptadienic acid and other by-products under the action of a catalyst. Further manipulation and purification processes yield relatively pure hyptadienic acid . Industrial production methods involve similar catalytic processes, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Hyptadienic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hyptadienic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate for the synthesis of other organic compounds.
Medicine: It is used in the pharmaceutical industry for its potential anti-inflammatory properties.
Mechanism of Action
The mechanism by which hyptadienic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it inhibits 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Hyptadienic acid can be compared with other similar compounds, such as:
Rosamultic acid: This compound has a similar structure but differs in some functional groups and substructures.
Ursolic acid: Known for its cytotoxic properties, it shares some structural similarities with hyptadienic acid.
Oleanolic acid: This compound has been identified as possessing anti-HIV activity and shares structural features with hyptadienic acid.
Properties
Molecular Formula |
C30H46O4 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(5aR,5bS,7aS,11R,13bS)-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,11,13b-heptamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-18-10-13-30(24(32)33)15-14-26(4)20(23(30)29(18,7)34)8-9-22-27(26,5)12-11-21-25(2,3)16-19(17-31)28(21,22)6/h8,16,18,21-23,31,34H,9-15,17H2,1-7H3,(H,32,33)/t18?,21?,22?,23?,26-,27-,28+,29-,30+/m1/s1 |
InChI Key |
YFLYOZWZPSYMPX-VGHGDISZSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C(=CC5(C)C)CO)C)C)C2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=CC5(C)C)CO)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


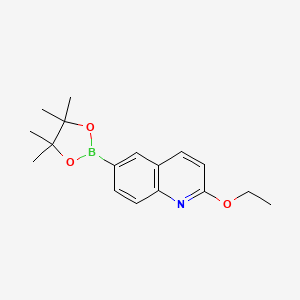
![2-Propyn-1-amine, 3-[3-fluoro-4-[[2-(trimethylsilyl)ethoxy]methoxy]phenyl]-N,N-dimethyl-](/img/structure/B14803032.png)
![4-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B14803040.png)
![N-[9-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B14803044.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803047.png)
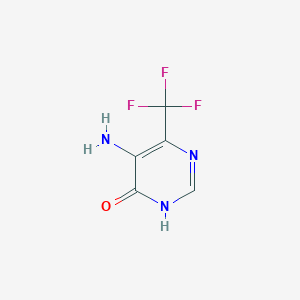
![tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate](/img/structure/B14803061.png)
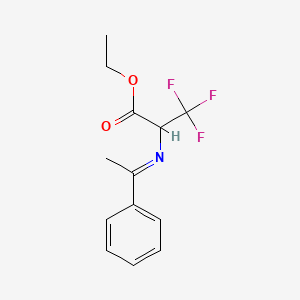
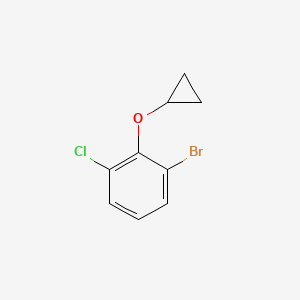
![[(10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14803087.png)

![2,5-Pyrrolidinedione, 1,1'-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis-](/img/structure/B14803123.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14803130.png)
![2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14803132.png)
